Bungeiside D

Description

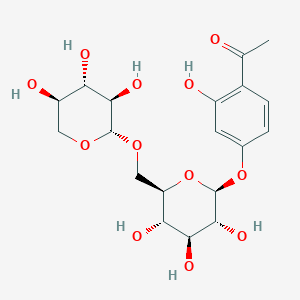

Structure

3D Structure

Properties

IUPAC Name |

1-[2-hydroxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O12/c1-7(20)9-3-2-8(4-10(9)21)30-19-17(27)15(25)14(24)12(31-19)6-29-18-16(26)13(23)11(22)5-28-18/h2-4,11-19,21-27H,5-6H2,1H3/t11-,12-,13+,14-,15+,16-,17-,18+,19-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOIOWJTRVFMHP-BMVMOQKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)OC2C(C(C(C(O2)COC3C(C(C(CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=C(C=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@@H]([C@H]([C@@H](CO3)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164279 | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

446.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149475-54-7 | |

| Record name | Bungeiside D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149475547 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bungeiside D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Profile of Bungeiside D

Classification and Chemical Structure

Bungeiside D is classified as a phenolic glucoside. nih.govnaturalproducts.net Its chemical structure consists of an acetophenone (B1666503) core substituted with a glycosidic linkage. ontosight.ainaturalproducts.net Specifically, it is identified as ethanone, 1-[2-hydroxy-4-[[6-O-(β-D-xylopyranosyl)-β-D-glucopyranosyl]oxy]phenyl]-. naturalproducts.net The structure features a disaccharide unit, composed of glucose and xylose, attached to a 2,4-dihydroxyacetophenone aglycone. nih.govnaturalproducts.net

Presence in Other Plant Taxa (Aster batangensis, Artemisia capillaris)

Physicochemical Properties

The physicochemical properties of this compound have been determined through various analytical techniques. These properties are essential for its isolation, characterization, and potential future applications.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C19H26O12 | naturalproducts.netnaturalproducts.net |

| CAS Number | 149475-54-7 | naturalproducts.net |

| AlogP | -2.76 | naturalproducts.net |

| Topological Polar Surface Area (TPSA) | 195.60 Ų | naturalproducts.net |

| Hydrogen Bond Donor Count | 7 | naturalproducts.net |

| Hydrogen Bond Acceptor Count | 12 | naturalproducts.net |

| Rotatable Bond Count | 6 | naturalproducts.net |

| Formal Charge | 0 | naturalproducts.net |

Related Compounds and Structural Analogs

This compound belongs to a group of structurally related phenolic glucosides. The primary analogs are Bungeiside A, B, and C, which were isolated alongside this compound from Cynanchum bungei. nih.gov These compounds share a similar acetophenone-based aglycone but differ in the specific nature of their glycosidic substitutions. Another related compound is 2-O-β-laminaribiosyl-4-hydroxyacetophenone, which has been found in both Cynanchum bungei and Cynanchum wilfordii. mdpi.comresearchgate.net The co-occurrence of these compounds is significant for chemotaxonomic studies. mdpi.comresearchgate.net

Elucidation and Synthetic Strategies for Bungeiside D

Structural Features of the Acetophenone (B1666503) Glycoside Framework of Bungeiside D

The fundamental framework of this compound consists of an acetophenone aglycone, which is the non-sugar, aromatic portion of the molecule. ontosight.ainih.gov Specifically, the aglycone is 2,4-dihydroxyacetophenone, where one hydroxyl group is positioned ortho to the acetyl group and the other is at the para position. mdpi.com The disaccharide moiety is attached to one of these hydroxyl groups, forming an acetophenone glycoside. nih.gov

The elucidation of this structure has been accomplished through comprehensive spectroscopic analysis, including one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. mdpi.comrsc.org These techniques allow for the precise mapping of atomic connectivity and the chemical environment of each part of the molecule. For instance, ¹H-NMR and ¹³C-NMR spectra provide characteristic signals that confirm the presence of the acetophenone skeleton, including the acetyl group, and the specific substitution pattern on the aromatic ring. rsc.org

Table 1: Key Structural Components of this compound

| Component | Chemical Name | Role in Structure |

|---|---|---|

| Aglycone | 2,4-dihydroxyacetophenone | The core aromatic, non-sugar framework. |

| Disaccharide | β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl | The sugar moiety attached to the aglycone. |

| Linkage | Glycosidic Bond | Connects the sugar unit to the acetophenone core. |

Glycosidic Linkages and Disaccharide Moiety Architecture in this compound (β-D-xylopyranosyl-(1→6)-β-D-glucopyranosyl unit)

This compound is characterized by the presence of a specific disaccharide unit attached to its acetophenone core. This disaccharide is primeverose, which has the systematic name β-D-xylopyranosyl-(1→6)-β-D-glucopyranose. nih.govnih.gov This architecture involves two different monosaccharides, D-glucose and D-xylose, linked together in a precise manner. mdpi.com

This entire disaccharide unit is, in turn, attached to the aglycone. The linkage occurs between the anomeric carbon of the glucose unit and the hydroxyl group at the C-4 position of the 2,4-dihydroxyacetophenone framework. naturalproducts.net The determination of these linkages relies heavily on 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), which shows correlations between protons on one part of the molecule and carbons several bonds away, confirming the precise points of attachment. springermedizin.deresearchgate.net

Table 2: Spectroscopic Data for Glycosidic Linkage Determination in Glycosides

| Spectroscopic Technique | Information Provided | Relevance to this compound |

|---|---|---|

| HMBC (2D NMR) | Shows long-range (2-3 bond) correlations between protons and carbons. | Confirms the C1(Xylose) to C6(Glucose) and C1(Glucose) to C4(Aglycone) linkages. springermedizin.deresearchgate.net |

| NOESY (2D NMR) | Shows through-space correlations between protons that are close to each other. | Helps to confirm the stereochemistry (α or β) of the glycosidic bonds. mdpi.com |

| Acid Hydrolysis & GC Analysis | Breaks down the glycoside into its constituent monosaccharides for identification. | Identifies the presence of D-glucose and D-xylose. mdpi.comspringermedizin.de |

Synthetic Methodologies and Chemical Derivatization Approaches for this compound and its Analogs

The chemical synthesis of acetophenone glycosides like this compound is essential for structural confirmation and for creating analogs for further study. tandfonline.comnih.gov General synthetic strategies typically involve the coupling of a protected sugar donor with the acetophenone aglycone acceptor in a process called glycosylation. ikm.org.mynsf.gov

A common approach is the Friedel-Crafts acylation to first synthesize the substituted acetophenone core, such as 2,4-dihydroxyacetophenone. chemicalbook.com Separately, the disaccharide donor, β-D-xylopyranosyl-(1→6)-β-D-glucopyranose, is prepared with protecting groups on its hydroxyl functions to prevent unwanted side reactions. This protected disaccharide is then activated (e.g., as a glycosyl bromide or trichloroacetimidate) and reacted with the acetophenone acceptor, often in the presence of a promoter like a Lewis acid, to form the desired glycosidic bond. ikm.org.my

Chemical derivatization is a technique used to modify the structure of a compound like this compound to create analogs. sigmaaldrich.comnih.gov For this compound and its analogs, this could involve:

Acylation or Alkylation: Modifying the free hydroxyl groups on the sugar moieties.

Modification of the Acetophenone Ring: Altering the substituents on the aromatic ring. For example, synthesizing hybrids by connecting the acetophenone structure to other chemical scaffolds, such as a 1,2,3-triazole ring, to create new molecular entities. mdpi.com

These synthetic and derivatization strategies are crucial for exploring how structural changes affect the properties of the molecule. researchgate.net

Biosynthetic Pathways and Regulation of Bungeiside D Metabolism

Precursor Utilization and Acetophenone (B1666503) Core Biosynthesis

The aglycone core of Bungeiside D is 2',4'-dihydroxyacetophenone (B118725). The formation of this phenolic ketone is believed to originate from the shikimate pathway, a central route in plants for the biosynthesis of aromatic compounds. ontosight.airesearchgate.net

The process begins with the precursors phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway), which enter the shikimate pathway to ultimately produce the aromatic amino acid L-phenylalanine. kib.ac.cn From L-phenylalanine, the biosynthesis of the acetophenone skeleton proceeds through a β-oxidative pathway. ontosight.airesearchgate.net A key initial step is the deamination of L-phenylalanine by the enzyme L-phenylalanine ammonia (B1221849) lyase (PAL) to form trans-cinnamic acid. ontosight.airesearchgate.net

Following this, a series of enzymatic reactions, including hydration, oxidation, and thiolation (involving coenzyme A), shortens the three-carbon side chain of the phenylpropanoid intermediate. Research in pear has elucidated that this process involves enzymes such as cinnamoyl-CoA hydratase-dehydrogenase (CHD) and peroxisomal thioesterase (TE). mdpi.com A critical enzyme, 3-ketoacyl-CoA thiolase (KAT), is typically involved in the final step of the β-oxidation pathway for benzoic acid biosynthesis. mdpi.com However, the natural disruption of this enzyme in certain species can lead to the accumulation of acetophenone precursors. mdpi.com The specific hydroxyl groups at the 2' and 4' positions of the this compound aglycone are introduced by specific hydroxylase enzymes acting on the aromatic ring at an appropriate stage of the pathway.

The general proposed pathway is as follows: L-Phenylalanine → trans-Cinnamic Acid → Phenylpropanoid Intermediates → 2',4'-dihydroxyacetophenone

Glycosylation Enzymes and Mechanisms in this compound Formation

Glycosylation is a crucial modification that enhances the stability and solubility of secondary metabolites like the acetophenone aglycone of this compound. researchgate.net The process involves the covalent attachment of sugar moieties to the aglycone, a reaction catalyzed by glycosyltransferases (GTs). nih.gov In plants, these enzymes typically utilize nucleotide-activated sugars, such as UDP-sugars, as glycosyl donors. oup.com

This compound is structurally identified as 1-[2-hydroxy-4-((6-O-beta-D-xylopyranosyl-beta-D-glucopyranosyl)oxy)phenyl]-ethanone. naturalproducts.net This structure indicates a two-step enzymatic glycosylation process occurring at the 4'-hydroxyl group of the 2',4'-dihydroxyacetophenone aglycone:

Glucosylation: A UDP-glucosyltransferase (UGT) catalyzes the transfer of a glucose molecule from UDP-glucose to the 4'-hydroxyl group of the 2',4'-dihydroxyacetophenone aglycone. This forms an intermediate, 2'-hydroxy-4'-(β-D-glucopyranosyloxy)acetophenone.

Xylosylation: Subsequently, a UDP-xylosyltransferase attaches a xylose molecule from UDP-xylose to the 6-hydroxyl group of the newly added glucose moiety. This second step completes the formation of the priverose sugar chain and yields the final this compound molecule. nih.govnaturalproducts.net

This sequential glycosylation is a common mechanism in plants for building complex glycan structures on secondary metabolites. The specificity of the glycosyltransferases involved ensures the correct linkage and sugar identity.

Genetic and Environmental Regulation of this compound Biosynthesis in Producing Organisms

The production of this compound in Cynanchum bungei is tightly regulated by both internal genetic controls and external environmental cues. These regulatory mechanisms ensure that the compound is synthesized in the right place, at the right time, and in appropriate quantities.

Genetic Regulation: The biosynthesis of this compound is fundamentally controlled at the genetic level. genome.jp The expression of the structural genes encoding the biosynthetic enzymes—such as PAL, β-oxidation enzymes, hydroxylases, and the specific UDP-glycosyltransferases (UGTs)—is coordinately regulated. mdpi.comgoogle.com This regulation is often orchestrated by transcription factors, which are proteins that bind to promoter regions of the structural genes to activate or repress their transcription. mdpi.com In many plant phenolic pathways, transcription factors from the MYB, bHLH, and WD40 families form complexes that regulate entire branches of the pathway. mdpi.com This system allows the plant to efficiently manage its metabolic resources and respond to developmental signals. google.com

Environmental Regulation: The biosynthesis of secondary metabolites is highly responsive to environmental conditions. naturalproducts.net Factors such as light intensity, temperature, water availability, and soil nutrient levels can significantly impact the accumulation of compounds like this compound. scilit.comumass.edu For instance, many phenolic compounds are known to be induced by stressors such as UV light, pathogen attack, or herbivory, where they serve as defense compounds. naturalproducts.net Studies on related Cynanchum species have shown that fertilizer application rates, specifically nitrogen and potassium, can alter the biosynthesis and accumulation of bioactive acetophenones and other phenolic compounds. mdpi.com This suggests that the metabolic pathway leading to this compound in Cynanchum bungei is likely influenced by the plant's nutritional status and external environmental stresses, which can modulate the expression of the underlying biosynthetic genes. mdpi.comscilit.com

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound is a key aspect of its pharmacological profile, attributable to both direct and indirect mechanisms.

Direct Radical Scavenging Capabilities (e.g., DPPH, FRAP Assays)

This compound exhibits direct antioxidant effects by neutralizing free radicals. This activity is commonly evaluated using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Ferric Reducing Antioxidant Power (FRAP) assay. cropj.comnih.gov The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, resulting in a color change that can be quantified spectrophotometrically. cropj.com The FRAP assay, on the other hand, assesses the reduction of a ferric iron (Fe³⁺) complex to the ferrous (Fe²⁺) form by the antioxidant compound. mdpi.comscielo.org.pe While both assays are used to determine antioxidant capacity, they operate via different chemical mechanisms and can yield varying results for the same compound. cropj.comnih.gov

| Assay | Principle | Measurement | Reference |

|---|---|---|---|

| DPPH (2,2-diphenyl-1-picrylhydrazyl) | Measures the ability of an antioxidant to scavenge the stable DPPH free radical. | Decrease in absorbance at approximately 517 nm. | cropj.comnih.gov |

| FRAP (Ferric Reducing Antioxidant Power) | Measures the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form. | Increase in absorbance at approximately 593 nm. | mdpi.comscielo.org.pe |

Modulation of Endogenous Antioxidant Systems and Pathways

Beyond direct scavenging, this compound is believed to enhance the body's own defense systems against oxidative stress. nih.govtodaysdietitian.com The body's primary defense against free radicals is its endogenous antioxidant system, which includes enzymes like superoxide (B77818) dismutase, catalase, and glutathione (B108866) peroxidase. todaysdietitian.comnih.gov Compounds like this compound can modulate signaling pathways that regulate the expression of these protective enzymes. nih.govmdpi.com One of the crucial pathways in cellular redox homeostasis is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Activation of Nrf2 leads to the transcription of antioxidant response elements, boosting the cell's inherent defense mechanisms against oxidative damage. explorationpub.com

Mechanisms of Anti-inflammatory Activity

This compound demonstrates anti-inflammatory effects by intervening in key processes of the inflammatory cascade.

| Mediator | Function in Inflammation | Effect of Inhibition | Reference |

|---|---|---|---|

| Cyclooxygenase-2 (COX-2) | Enzyme that catalyzes the production of prostaglandins (B1171923) from arachidonic acid. | Reduces pain, fever, and swelling. | frontiersin.orgrjptonline.orgijbs.com |

| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine involved in systemic inflammation. | Decreases the inflammatory signaling cascade. | nih.govresearchgate.net |

| Interleukins (e.g., IL-1β, IL-6) | A group of cytokines that regulate immune and inflammatory responses. | Modulates immune cell communication and reduces inflammation. | nih.govmdpi.com |

Modulation of Cellular Signaling Pathways in Inflammation

The anti-inflammatory effects of this compound are also mediated through its influence on crucial intracellular signaling pathways. nih.govnih.gov Key pathways implicated in inflammation include the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. mdpi.comajol.info The NF-κB pathway is a central regulator of genes that control inflammatory responses, and its inhibition can prevent the transcription of numerous pro-inflammatory molecules, including COX-2 and various cytokines. nih.govmdpi.com Similarly, the MAPK signaling cascades are involved in cellular responses to a variety of stimuli and play a critical role in the production of inflammatory mediators. ijbs.comajol.info Bioactive compounds can modulate these pathways, leading to a reduction in the inflammatory response. nih.govajol.info

Mechanisms of Neuroprotective Activity

Neuroprotection involves a variety of mechanisms that defend neurons from injury and degeneration. explorationpub.comnih.gov Key strategies include controlling inflammation, regulating apoptosis (programmed cell death), and reducing oxidative stress. explorationpub.commdpi.com Natural compounds can exert neuroprotective effects by interfering with pathological processes common to many neurodegenerative diseases, such as the misfolding and aggregation of proteins like beta-amyloid and tau. explorationpub.comnih.gov They can also activate critical neuroprotective transcription factors, such as Nrf2, which enhances the cell's endogenous antioxidant defenses. explorationpub.com Furthermore, the modulation of inflammatory pathways, such as the inhibition of NF-κB and COX-2, also contributes significantly to protecting neuronal cells from damage. bslonline.orgmdpi.com While the direct neuroprotective mechanisms of this compound are still under detailed investigation, its established antioxidant and anti-inflammatory properties suggest a strong potential for such activity. explorationpub.combslonline.orgnih.gov

Stimulation of Neurotrophic Factor Production (e.g., Nerve Growth Factor)

This compound has been investigated for its potential to stimulate the production of neurotrophic factors, which are crucial for the growth, survival, and differentiation of neurons. mdpi.commdpi.com Nerve Growth Factor (NGF) is a key neurotrophic peptide that regulates the development and maintenance of sensory and sympathetic neurons. mdpi.comdovepress.com The synthesis and secretion of neurotrophic factors like NGF are vital for neuronal homeostasis and protection against damage. mdpi.comnih.gov

Research indicates that certain compounds can enhance the synthesis and secretion of NGF in astroglial cells, suggesting a potential mechanism for neuroprotection. nih.gov For instance, studies on other molecules have shown that increased NGF production can protect neurons from toxicity and support their survival. noropsikiyatriarsivi.com The regulation of neurotrophin synthesis, including NGF, is a critical area of research for developing therapies for neurodegenerative diseases. noropsikiyatriarsivi.comwikipedia.org

Cellular Pathways Contributing to Neuronal Preservation and Function

The preservation and function of neurons are maintained by a complex network of cellular signaling pathways. nih.gov Neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), play a significant role in these pathways by supporting neuronal survival, growth, and plasticity. wikipedia.orgnih.gov BDNF, a member of the neurotrophin family along with NGF, is crucial for learning, memory, and higher-order thinking. wikipedia.org

BDNF exerts its effects by binding to its receptor, TrkB, which activates several downstream signaling cascades. nih.gov These pathways, including the PI3K/Akt and MAPK/ERK pathways, are essential for promoting the expression of genes involved in neuronal survival and function. nih.govnih.gov The ERK pathway, in particular, has been shown to be a critical neuroprotective mechanism in response to various cellular stresses. nih.gov Dysregulation of these pathways and reduced levels of neurotrophic factors are associated with neurodegenerative diseases. nih.gov

Furthermore, the process of neurogenesis, the creation of new neurons, is also regulated by specific signaling pathways. frontiersin.org The canonical Bone Morphogenetic Protein (BMP) pathway, for example, is a key regulator of neural stem cell activity and neurogenesis throughout the central nervous system. frontiersin.org

Other Investigated Cellular and Enzymatic Activities

Antimicrobial Action Mechanisms (e.g., Antibacterial, Antifungal)

The antimicrobial mechanisms of various compounds often involve the disruption of essential cellular structures and functions in pathogens. mdpi.comnih.gov A primary target for many antibacterial and antifungal agents is the cell membrane. nih.govnih.govresearchgate.netnih.gov

Antibacterial Mechanisms:

The antibacterial action of many compounds involves several key mechanisms:

Inhibition of Cell Wall Synthesis: This prevents the bacteria from maintaining their structural integrity. nih.govfrontiersin.org

Alteration of Cell Membrane Permeability: This leads to the leakage of essential intracellular components. nih.govmdpi.com Many antimicrobial peptides function by disrupting the bacterial cell membrane. mdpi.com

Inhibition of Protein Synthesis: This can occur through interference with ribosomal function. nih.govmdpi.com

Inhibition of Nucleic Acid Synthesis: This prevents the replication and transcription of genetic material. frontiersin.orgmdpi.com

Disruption of Metabolic Pathways: This interferes with essential biochemical processes necessary for bacterial survival. nih.gov

Some compounds exhibit multifaceted mechanisms, such as targeting the cell membrane and interfering with intracellular processes like protein synthesis. nih.govnih.gov

Antifungal Mechanisms:

The antifungal activity of certain compounds also frequently involves damaging the fungal cell membrane. nih.gov Key mechanisms include:

Pore Formation: Some compounds can form pores in the fungal plasma membrane, leading to increased permeability and cell death. nih.gov

Disruption of Ergosterol Synthesis: Ergosterol is a vital component of the fungal cell membrane, and its disruption can lead to altered membrane fluidity and function. frontiersin.org

Interference with Ion Homeostasis: Disruption of Ca++ and K+ ion flow can damage the cell membrane and wall. nih.govresearchgate.net

Induction of Oxidative Stress: The generation of reactive oxygen species can damage mitochondria and membranes. nih.govresearchgate.net

| Mechanism | Description | Target Organism | References |

|---|---|---|---|

| Inhibition of Cell Wall Synthesis | Prevents the formation of the protective outer layer of bacteria. | Bacteria | nih.govfrontiersin.org |

| Alteration of Cell Membrane Permeability | Causes leakage of cellular contents by disrupting the cell membrane. | Bacteria, Fungi | mdpi.comnih.govnih.govmdpi.com |

| Inhibition of Protein Synthesis | Interferes with the production of essential proteins. | Bacteria | nih.govmdpi.com |

| Pore Formation in Cell Membrane | Creates channels in the fungal plasma membrane, leading to cell death. | Fungi | nih.gov |

| Disruption of Ergosterol Synthesis | Interferes with the production of a key component of the fungal cell membrane. | Fungi | frontiersin.org |

Antityrosinase Activity Mechanisms

Tyrosinase is a key enzyme in the synthesis of melanin, the pigment responsible for coloration. nih.gov Inhibitors of tyrosinase are of interest for applications in cosmetics and medicine to address hyperpigmentation disorders. nih.gov The mechanism of tyrosinase inhibition can be elucidated through kinetic studies and molecular docking. nih.govfrontiersin.org

Many natural compounds, particularly flavonoids and other phenolic compounds, exhibit antityrosinase activity. nih.govnih.gov The inhibitory mechanism often involves the binding of the inhibitor to the active site of the enzyme, which contains copper ions. nih.govresearchgate.net This binding can be competitive, non-competitive, or mixed-type, indicating that the inhibitor may bind to the free enzyme, the enzyme-substrate complex, or both. nih.govfrontiersin.org The number and position of hydroxyl groups on the inhibitor molecule can significantly influence its binding affinity and inhibitory potency. nih.gov Some inhibitors can also affect the conformation of the tyrosinase enzyme, further reducing its activity. frontiersin.org

| Inhibition Type | Mechanism | References |

|---|---|---|

| Competitive | Inhibitor binds to the active site of the free enzyme, preventing substrate binding. | nih.gov |

| Mixed-Type | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex. | frontiersin.org |

| Conformational Change | Inhibitor alters the three-dimensional structure of the enzyme, reducing its catalytic activity. | frontiersin.org |

Acetylcholinesterase (AChE) Inhibitory Mechanisms

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a crucial role in cholinergic neurotransmission. nih.gov Inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. nih.govscielo.org.co

AChE inhibitors can be classified as reversible or irreversible. wikipedia.org Reversible inhibitors, often used therapeutically, bind to the active site of AChE, preventing the breakdown of acetylcholine. nih.gov The active site of AChE contains a catalytic triad (B1167595) and a peripheral anionic site (PAS). frontiersin.org Some inhibitors may bind to the catalytic active site (CAS), the PAS, or both, leading to a bimodal inhibition. frontiersin.org The binding is often mediated by interactions such as hydrogen bonds with amino acid residues within the enzyme's active site gorge. frontiersin.org The presence of multiple hydroxyl groups on an inhibitor can enhance its binding and inhibitory activity. scielo.org.co

Mechanisms of Cytotoxicity in Cancer Cell Lines (focus on cellular pathways of inhibition)

The cytotoxicity of various compounds against cancer cells is often mediated through the induction of apoptosis, or programmed cell death. nih.govmdpi.com Several cellular pathways are implicated in this process.

One common mechanism involves the targeting of glucose metabolism. nih.gov Cancer cells often exhibit increased glucose uptake, and inhibiting this process can lead to cell death. nih.gov For example, the glucose analog 2-deoxy-D-glucose has been shown to induce apoptosis in breast cancer cells by inhibiting glucose metabolism. nih.gov This can involve the activation of caspases, such as caspase 3, and the cleavage of poly (ADP-ribose) polymerase (PARP). nih.gov

Another key pathway involves the induction of the intrinsic apoptotic pathway. mdpi.com Some peptides derived from natural sources have been shown to selectively induce apoptosis in breast cancer cell lines without significantly affecting non-tumorigenic cells. mdpi.com This selective cytotoxicity is a desirable characteristic for anticancer agents. frontiersin.org

Furthermore, the response of cancer cells to chemotherapeutic agents can be influenced by alterations in various metabolic pathways. mdpi.com For instance, drug-resistant cancer cells may exhibit changes in arginine and proline metabolism, glutathione metabolism, and beta-alanine (B559535) metabolism. mdpi.com Understanding these altered pathways can provide insights into mechanisms of drug resistance and potential targets for overcoming it. mdpi.com Additionally, changes in apoptotic pathways, such as the increased expression of anti-apoptotic proteins, can contribute to drug resistance. mdpi.com

| Pathway/Mechanism | Description | Example | References |

|---|---|---|---|

| Inhibition of Glucose Metabolism | Induces apoptosis by interfering with the energy supply of cancer cells. | 2-deoxy-D-glucose | nih.gov |

| Induction of Intrinsic Apoptosis | Activates the internal cellular machinery for programmed cell death. | LfcinB-derived peptides | mdpi.com |

| Alteration of Metabolic Pathways | Changes in key metabolic processes can influence drug sensitivity and resistance. | Arginine and proline metabolism | mdpi.com |

| Modulation of Apoptotic Pathways | Changes in the expression of pro- and anti-apoptotic proteins affect cell survival. | Increased anti-apoptotic proteins | mdpi.com |

Compound Names Table

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Bungeiside A |

| Bungeiside B |

| Bungeiside C |

| Bungeiside D |

| 2-O-β-laminaribiosyl-4-hydroxyacetophenone |

| Catalpol |

| Geraniol |

| Priverose |

| Glucose |

| Xylose |

Structure Activity Relationship Sar Studies of Bungeiside D

Influence of Acetophenone (B1666503) Aglycone Modifications on Biological Activity

The acetophenone core of Bungeiside D and related compounds is a key determinant of their biological activity. Modifications to the substitution pattern on the aromatic ring can significantly impact their therapeutic potential.

Research on acetophenones isolated from Cynanchum species, such as cynandione A, has demonstrated that the presence and position of hydroxyl and methoxy (B1213986) groups on the phenyl ring are critical for their bioactivity. For instance, cynandione A, a biacetophenone derivative, has shown significant neuroprotective and hepatoprotective effects. nih.gov The antioxidant activity of various acetophenone derivatives from Cynanchum auriculatum has been linked to the number and position of hydroxyl groups, which influence their radical scavenging capabilities. mdpi.com

Studies on synthetic analogues of other naturally occurring acetophenones, such as paeonol (B1678282), have further elucidated the importance of the substitution pattern. The introduction of different functional groups on the phenyl ring has been shown to modulate the anti-platelet and anticancer activities of these compounds. researchgate.net For example, the presence of a hydroxyl group at the C-2 position and a methoxy group at the C-4 position in paeonol is a common feature in bioactive acetophenones.

While direct modification of the this compound aglycone has not been extensively reported, the following table summarizes the biological activities of structurally related acetophenones from Cynanchum and other natural sources, providing insights into potential SAR.

| Compound Name | Source | Key Structural Features of Aglycone | Reported Biological Activity |

| Cynandione A | Cynanchum wilfordii | Biacetophenone with hydroxyl and acetyl groups | Neuroprotective, Anti-inflammatory nih.govjst.go.jp |

| 2,5-Dihydroxyacetophenone | Cynanchum bungei | Dihydroxylated acetophenone | Murine tyrosinase inhibitor, Depigmenting activity mdpi.com |

| 4-Hydroxyacetophenone | Cynanchum bungei | Monohydroxylated acetophenone | Antioxidant mdpi.com |

| 2,4-Dihydroxyacetophenone | Cynanchum bungei | Dihydroxylated acetophenone | Antioxidant mdpi.com |

| Paeonol | Paeonia suffruticosa | 2-hydroxy-4-methoxyacetophenone | Anti-platelet, Anti-inflammatory researchgate.net |

This table is generated based on available data for related compounds to infer potential SAR for this compound.

These findings suggest that modifications to the acetophenone aglycone of this compound, such as altering the number and position of hydroxyl groups or introducing other substituents, could be a promising strategy for modulating its biological activity.

Role of the Glycosidic Moiety and Sugar Configuration on Bioactivity and Molecular Interactions

This compound is a glucoside, and the presence of the glucose moiety is expected to enhance its water solubility compared to its aglycone. plos.org This can have a profound impact on its pharmacokinetic properties. In many natural product glycosides, the sugar residue is crucial for their activity, while in other cases, it primarily serves to improve pharmacokinetics. mdpi.com For some flavonoids, for example, glycosylation can stabilize the molecule and act as a transport signal. researchgate.net

The configuration of the glycosidic bond (α or β) is also a critical determinant of biological activity. tandfonline.com Enzymes in biological systems often exhibit high stereospecificity, recognizing only one anomeric configuration. While the specific enzymes that metabolize this compound have not been fully characterized, it is likely that its β-glucosidic linkage is a key feature for its recognition and processing in vivo.

The table below highlights the importance of the glycosidic moiety in related natural products.

| Compound Name | Aglycone | Glycosidic Moiety | Impact of Glycosylation |

| Bungeiside A, B, C | Acetophenone derivatives | Glucose | Essential for structure and likely influences bioavailability kib.ac.cn |

| Flavonoid Glycosides | Flavonoids | Various sugars | Can enhance stability and influence bioactivity researchgate.net |

| Cardiac Glycosides | Steroid derivatives | Various sugars | Sugar moiety enhances activity several-fold plos.org |

| Vancomycin | Glycopeptide | Amino sugars | Modifications to sugar residues can overcome antibiotic resistance plos.org |

This table is generated based on general knowledge of glycoside bioactivity to infer the potential role of the glycosidic moiety in this compound.

Systematic modification of the glycosidic part of this compound, such as altering the sugar type, the number of sugar units, or the anomeric configuration, could lead to the discovery of new derivatives with improved activity or altered selectivity.

Computational Approaches in SAR Analysis (e.g., Molecular Docking, De Novo Design)

Computational methods are powerful tools for accelerating the process of drug discovery and for gaining deeper insights into the SAR of bioactive molecules like this compound. Techniques such as molecular docking and de novo design can be employed to predict the binding of this compound and its analogues to potential protein targets and to design novel compounds with enhanced activity.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For this compound, molecular docking could be used to investigate its interaction with key enzymes or receptors involved in inflammatory or neurodegenerative pathways. By modeling the binding of this compound and its virtual analogues to the active site of a target, researchers can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to its biological effect. This information can then guide the synthesis of new derivatives with improved binding affinity and, consequently, enhanced potency.

De Novo Design: This computational approach involves the generation of novel molecular structures from scratch that are predicted to have high affinity for a specific biological target. nih.gov Starting with the known structure of this compound or the structure of a target's binding site, de novo design algorithms can propose new molecules with optimized properties. This can lead to the discovery of entirely new chemical scaffolds with potential therapeutic applications.

While specific computational studies on this compound are not yet widely published, the application of these methods holds great promise for future research. The table below outlines the potential applications of computational approaches in the SAR analysis of this compound.

| Computational Method | Application for this compound SAR | Potential Outcome |

| Molecular Docking | Predict binding mode of this compound to target proteins (e.g., COX-2, NF-κB) | Identification of key amino acid residues for interaction; guidance for rational design of analogues. |

| Quantitative Structure-Activity Relationship (QSAR) | Develop mathematical models correlating structural features with biological activity | Prediction of the activity of unsynthesized analogues; identification of key structural descriptors for activity. |

| De Novo Design | Generate novel molecules with predicted high affinity for a target | Discovery of new lead compounds with improved potency and selectivity. |

| Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of this compound in a biological environment | Understanding the stability of the ligand-protein complex and the role of conformational changes. |

This table outlines the potential applications of computational methods for the SAR analysis of this compound based on general principles of drug design.

The integration of these computational techniques with experimental synthesis and biological evaluation will be instrumental in fully elucidating the SAR of this compound and in unlocking its full therapeutic potential.

Advanced Analytical Methodologies for Bungeiside D Research

Quantitative and Qualitative Analysis Techniques

The qualitative and quantitative analysis of Bungeiside D involves a combination of powerful chromatographic and spectroscopic techniques. These methods provide the necessary sensitivity and selectivity to detect and measure the compound, often in complex matrices.

High-Performance Liquid Chromatography (HPLC) coupled with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the qualitative and quantitative analysis of this compound. drawellanalytical.comwikipedia.org It separates components in a liquid mixture by passing the sample through a column packed with a stationary phase, propelled by a liquid mobile phase under high pressure. wikipedia.org The separation is based on the differential interactions of the analytes with the stationary and mobile phases. wikipedia.org

For the analysis of this compound, HPLC is frequently coupled with ultraviolet (UV) detection. researchgate.net The presence of a chromophore in the this compound molecule allows for its detection and quantification by measuring the absorption of UV light at a specific wavelength. researchgate.net For instance, in the analysis of constituents from Cynanchi Wilfordii Radix, HPLC with UV detection was used to identify major peaks, including those corresponding to phenolic compounds like this compound. researchgate.net The retention time, the time it takes for the compound to pass through the column, is a key parameter for qualitative identification when compared to a reference standard. drawellanalytical.com

The quantitative power of HPLC lies in its ability to generate calibration curves that correlate the peak area or height in the chromatogram to known concentrations of the analyte. drawellanalytical.comnih.gov This allows for the precise determination of the concentration of this compound in a given sample. drawellanalytical.com The choice of stationary phase, such as C18, and mobile phase composition are critical for achieving optimal separation and peak resolution. researchgate.netms-editions.cl

Table 1: HPLC Methods for this compound and Related Compounds

| Parameter | Details | Reference(s) |

| Technique | High-Performance Liquid Chromatography (HPLC) | drawellanalytical.comwikipedia.org |

| Detection Method | Ultraviolet (UV) Detection | researchgate.net |

| Application | Qualitative and Quantitative Analysis | drawellanalytical.comnih.gov |

| Stationary Phase Example | C18 | ms-editions.cl |

| Key for Identification | Retention Time Comparison with Standards | drawellanalytical.com |

| Key for Quantification | Calibration Curves from Peak Area/Height | drawellanalytical.com |

Mass Spectrometry (MS) Applications (e.g., HRMS, LC-MS) for Characterization and Metabolomics

Mass Spectrometry (MS) is an indispensable tool for the structural characterization of this compound. It provides highly accurate mass measurements, which are crucial for determining the elemental composition of the molecule. mdpi.com High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI), is used to obtain the precise molecular formula. mdpi.comscispace.com For example, the molecular formula of a related phenolic compound was determined as C₂₀H₂₈O₁₃ based on its high-resolution ESI-MS data. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of MS, making it a powerful technique for analyzing complex mixtures and for metabolomics studies. drawellanalytical.com LC-MS can identify and quantify compounds like this compound even at low concentrations within a complex biological matrix. drawellanalytical.com The coupling of these two techniques allows for the confident identification of compounds by correlating retention times with specific mass-to-charge ratios (m/z) and fragmentation patterns. drawellanalytical.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, including this compound. mdpi.comresearchgate.net It provides detailed information about the carbon-hydrogen framework of the molecule. libretexts.org Both ¹H NMR and ¹³C NMR are utilized to determine the structure.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. libretexts.org ¹³C NMR reveals the number and types of carbon atoms present in the molecule. researchgate.netmdpi.com For complex structures like this compound, which is a glycoside, 2D NMR techniques such as COSY (Correlation Spectroscopy), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) are employed to establish the connectivity between different atoms and the stereochemistry of the molecule. mdpi.comlibretexts.org For instance, HMBC experiments can determine the linking position of the sugar units to the aglycone moiety. mdpi.com

Table 2: Spectroscopic Data for a Related Phenolic Glycoside

| Spectroscopy Technique | Observed Data | Inferred Information | Reference(s) |

| HR-ESI-MS | m/z 475.1473 [M–H]⁻ | Molecular Formula: C₂₀H₂₈O₁₃ | mdpi.com |

| UV λmax (MeOH) nm | 228, 269, 301 | Presence of a phenolic chromophore | mdpi.com |

| ¹H-NMR (in MeOH-d₄) | δ 5.05 (d, J = 7.5 Hz), 4.58 (d, J = 7.5 Hz) | Anomeric protons of two sugar units | mdpi.com |

| ¹³C-NMR (in MeOH-d₄) | 20 ¹³C signals | Confirms the presence of 20 carbon atoms | researchgate.netmdpi.com |

| HMBC | Correlation between glucose H-1′ (δ 5.05) and C-2 (δ 160.9) of the acetophenone (B1666503) | Linking position of the sugar unit | mdpi.com |

Advanced Sample Preparation and Matrix Effects in this compound Analysis

The accuracy and reliability of analytical results for this compound are highly dependent on the sample preparation process. retsch.com The primary goal of sample preparation is to isolate this compound from the sample matrix, which can contain numerous other components that may interfere with the analysis. retsch.com Common sample preparation techniques include solvent extraction, solid-phase extraction (SPE), and filtration. retsch.combioanalysis-zone.com

Matrix effects are a significant challenge in quantitative analysis, particularly in LC-MS. restek.comresearchgate.net These effects arise from co-eluting substances from the sample matrix that can either suppress or enhance the ionization of the analyte, leading to inaccurate quantification. restek.combataviabiosciences.com The complexity of the matrix, such as in botanical samples, can make it difficult to completely eliminate these effects. restek.com To mitigate matrix effects, several strategies can be employed, including the use of matrix-matched calibration standards, extensive sample cleanup procedures, and improving the chromatographic separation to resolve the analyte from interfering components. restek.comresearchgate.net

Validation of Analytical Methods for this compound Detection and Quantification

Method validation is a critical process that demonstrates an analytical method is suitable for its intended purpose. europa.euich.org The validation of analytical methods for the detection and quantification of this compound must adhere to established guidelines, such as those from the International Council for Harmonisation (ICH). europa.euich.orgeuropa.eu

Key validation parameters include:

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. ms-editions.cleuropa.eu

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.orgresearchgate.net

Accuracy: The closeness of the test results obtained by the method to the true value. ich.orgresearchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision). europa.euresearchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.goveuropa.eu

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.goveuropa.eu

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ms-editions.clwoah.org

For example, a validated HPLC method for a vitamin D metabolite demonstrated excellent linearity (R² = 0.9989), with LOD and LOQ values of 1.1703 ng/mL and 3.5462 ng/mL, respectively. mdpi.com The accuracy was confirmed by recovery studies, which ranged from 92.2% to 97.1%. mdpi.com Such validation ensures that the analytical method for this compound is reliable, accurate, and precise for its intended application.

Future Directions and Emerging Research Avenues for Bungeiside D

Complete Elucidation of Endogenous Biosynthetic Pathways and Regulatory Networks

A fundamental gap in the current knowledge of Bungeiside D is the precise map of its formation within the plant. While it is classified as a polyketide, the specific enzymatic steps and genetic oversight remain unknown. naturalproducts.net Future research must prioritize this area.

The biosynthesis of polyketides generally begins with the carboxylation of acetyl-CoA to form malonyl-CoA, which serves as a primary building block. nih.gov A series of condensation reactions, catalyzed by polyketide synthases (PKSs), extends the carbon chain. Subsequent modifications such as glycosylation, where a sugar moiety is attached, are crucial for the final structure and activity of compounds like this compound. The pathway for cyanogenic glucosides in some insects, for example, involves cytochrome P450 enzymes and a glucosyl transferase (UGT), suggesting a potential parallel for the glycosylation step in this compound biosynthesis. nih.gov

Investigating the gene regulatory networks (GRNs) that control this pathway is paramount. nih.gov Plant GRNs are complex systems involving transcription factors (TFs) that respond to both developmental cues and environmental stress, modulating the expression of biosynthetic genes. frontiersin.orgfrontiersin.orgnih.gov Identifying the specific TFs, promoter regions, and signaling molecules that upregulate or downregulate the production of this compound in Cynanchum species is a critical future task. Modern systems biology approaches, including transcriptomics and proteomics, can be used to build models of these networks, providing a blueprint of the molecular interactions that govern the synthesis of this compound. nih.gov

In-depth Mechanistic Studies of Biological Activities at the Molecular and Systems Levels

While crude extracts of Cynanchum bungei and related species, which contain this compound, have been reported to possess a range of pharmacological activities, the specific contribution of this compound and its molecular mechanisms of action are not well understood. researchgate.netresearchgate.net Acetophenones and extracts from these plants have shown immunomodulatory, hepatoprotective, anti-inflammatory, and anti-depressant activities. researchgate.net However, attributing these effects directly to this compound requires focused investigation.

Future research should employ a multi-level approach to decipher its bioactivity. At the molecular level, studies should aim to identify direct protein targets. Techniques like molecular docking could predict binding affinities to key enzymes or receptors, such as those involved in inflammatory pathways like cyclooxygenase (COX) or signaling proteins like NF-κB. mdpi.comarabjchem.org For instance, studies on other natural compounds have successfully used molecular docking to understand resistance mechanisms in fungi by modeling interactions with enzymes like cytochrome P450-dependent sterol 14α-demethylase (Cyp51). mdpi.com

At the systems level, metabolomics and network pharmacology offer powerful tools to understand how this compound influences cellular networks. arabjchem.orgsci-hub.se By analyzing changes in the metabolome of cells or organisms exposed to the compound, researchers can identify perturbed metabolic pathways. arabjchem.org Network pharmacology can then integrate this data to build a comprehensive picture of the compound's multi-target, multi-pathway effects, moving beyond a single-target paradigm. arabjchem.org

Table 1: Reported Biological Activities of Extracts Containing Acetophenones like this compound This table summarizes the activities of crude extracts from plants known to contain this compound and other acetophenones. The specific contribution of this compound to these effects requires further investigation.

| Biological Activity | Plant Source(s) | Reference(s) |

|---|---|---|

| Immunomodulatory | Cynanchum bungei, C. auriculatum, C. wilfordii | researchgate.net |

| Hepatoprotective | Cynanchum bungei, C. auriculatum, C. wilfordii | researchgate.net |

| Anti-inflammatory | Cynanchum bungei, C. auriculatum, C. wilfordii | researchgate.net |

| Anti-depressant | Cynanchum bungei, C. auriculatum, C. wilfordii | researchgate.net |

| Anti-tumor | Cynanchum bungei, C. auriculatum, C. wilfordii | researchgate.netresearchgate.net |

| Vasodilating | Cynanchum wilfordii | researchgate.netnih.gov |

Investigation of Synergistic and Antagonistic Interactions with Other Phytoconstituents

Natural extracts are complex mixtures of compounds that can interact in synergistic or antagonistic ways, where the combined effect is greater or lesser than the sum of their individual effects, respectively. sci-hub.semdpi.comnih.gov This is a critical consideration for understanding the true biological potential of this compound, as it co-occurs with numerous other compounds. researchgate.net

Future studies must systematically evaluate the interactions between this compound and its co-occurring phytoconstituents. This involves using checkerboard assays and isobologram analysis to quantify synergy or antagonism in various biological assays (e.g., antioxidant, anti-inflammatory). sci-hub.se Understanding these relationships is essential for developing rational, effective phytotherapeutics, whether in the form of standardized extracts or multi-component formulations. researchgate.net

Table 2: Selected Phytoconstituents Co-occurring with this compound This table lists compounds identified in the same plant species as this compound, which are candidates for future interaction studies.

| Compound Name | Compound Class | Plant Source(s) | Reference(s) |

|---|---|---|---|

| Bungeiside C | Acetophenone (B1666503) Glycoside | Cynanchum bungei, C. wilfordii | mdpi.comresearchgate.net |

| Cynandione A | Acetophenone | Cynanchum wilfordii | researchgate.netresearchgate.net |

| 2-O-β-laminaribiosyl-4-hydroxyacetophenone | Acetophenone Glycoside | Cynanchum bungei, C. wilfordii | mdpi.comresearchgate.netresearchgate.net |

| p-hydroxyacetophenone | Acetophenone | Cynanchum wilfordii | nih.govresearchgate.net |

| 2,4-dihydroxyacetophenone | Acetophenone | Cynanchum bungei | nih.govresearchgate.net |

| Baishouwubenzophenone | Benzophenone | Cynanchum bungei | nih.govresearchgate.net |

| Caudatin | C21-Steroid | Cynanchum bungei, C. auriculatum, C. wilfordii | mdpi.com |

Development of Novel Analytical Techniques for Enhanced Characterization and Screening

Advancements in analytical chemistry are the driving force behind natural product research. researchgate.net For this compound, moving beyond basic identification requires the application and development of novel analytical techniques for more sensitive characterization and high-throughput screening.

Initial isolation and structural elucidation of this compound relied on traditional chromatographic and spectroscopic methods. mdpi.com Modern analytical platforms, such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or tandem MS (MS/MS), are now standard for the precise quantification and structural confirmation of such compounds in complex plant extracts. amazon.comnih.gov Further advancements could involve techniques like near-infrared chemical imaging (NIR-CI), which can visualize the spatial distribution of compounds within plant tissues, providing insights into biosynthesis and storage. nih.gov

For discovering and optimizing the biological activities of this compound, high-throughput screening (HTS) methods are indispensable. biocompare.com These platforms, often utilizing robotics and microfluidics, allow for the rapid testing of thousands of samples simultaneously, accelerating the identification of lead candidates. biocompare.com Furthermore, the integration of artificial intelligence and machine learning with screening data can help predict structure-activity relationships and guide the synthesis of more potent analogues. fountainlife.comnih.gov The development of advanced, non-invasive screening methods will be crucial for efficiently exploring the full therapeutic landscape of this compound. enablebiosciences.com

Table 3: Novel Analytical and Screening Techniques for Future this compound Research This table outlines advanced methods and their potential applications in the study of this compound.

| Technique | Application for this compound Research | Reference(s) |

|---|---|---|

| Characterization | ||

| LC-MS/MS | Precise quantification and structural validation in complex extracts. | researchgate.netnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination for unambiguous formula assignment. | arabjchem.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Definitive structural elucidation and stereochemistry determination. | researchgate.net |

| Near-Infrared Chemical Imaging (NIR-CI) | Visualization of distribution within plant tissues. | nih.gov |

| Screening | ||

| High-Throughput Screening (HTS) | Rapidly screen for various biological activities (e.g., enzyme inhibition). | biocompare.com |

| Microfluidics-based Assays | Miniaturized screening requiring minimal sample volume. | biocompare.com |

| Cell-based Phenotypic Screening | Assess effects on cell health, morphology, and function in a holistic manner. | fountainlife.com |

| AI and Machine Learning Models | Predict bioactivity and structure-activity relationships (SAR) to guide discovery. | fountainlife.comnih.gov |

Q & A

Q. What validated analytical methods are recommended for identifying and quantifying Bungeiside D in plant extracts?

Q. How can researchers optimize extraction protocols for this compound to balance yield and purity?

Methodological Answer: Perform response surface methodology (RSM) to test solvent systems (e.g., ethanol-water ratios), extraction time, and temperature. Validate purity via NMR (¹H/¹³C) and compare against reference spectra. Purity thresholds > 95% are critical for pharmacological assays .

Q. What in vitro assays are suitable for preliminary screening of this compound’s bioactivity?

Methodological Answer: Use cell-based assays (e.g., MTT for cytotoxicity, ROS detection for antioxidant activity) with positive controls (e.g., ascorbic acid). Standardize cell lines (e.g., HepG2 for liver studies) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. How can contradictory data on this compound’s anti-inflammatory mechanisms be resolved?

Methodological Answer: Conduct systems biology approaches (e.g., transcriptomics, proteomics) to map signaling pathways (NF-κB, MAPK). Compare in vitro vs. in vivo models, noting dose-dependent effects. Address discrepancies via meta-analysis of existing datasets (PRISMA guidelines) . Example Workflow:

- Step 1: Systematic literature review (SLR) to identify conflicting studies.

- Step 2: Replicate key experiments under standardized conditions.

- Step 3: Apply Bayesian statistics to assess probability of mechanistic models .

Q. What strategies improve the reproducibility of this compound’s pharmacokinetic studies?

Methodological Answer: Use physiologically based pharmacokinetic (PBPK) modeling to account for inter-species differences. Validate bioavailability via LC-MS/MS in plasma samples, reporting AUC₀–24 and t₁/₂. Include at least three independent replicates to reduce variability .

Q. How should researchers design experiments to differentiate this compound’s direct targets from off-pathway effects?

Methodological Answer: Apply chemoproteomics (e.g., activity-based protein profiling) or CRISPR-Cas9 gene editing to knockout putative targets. Use isothermal titration calorimetry (ITC) for binding affinity validation (Kd < 10 µM considered significant) .

Data Contradiction Analysis Framework

For conflicting results (e.g., antioxidant vs. pro-oxidant effects):

Variable Isolation : Test hypotheses under controlled variables (pH, temperature, co-administered compounds).

Multi-Omics Integration : Correlate metabolomic flux with transcriptomic changes to identify upstream regulators.

Peer Validation : Share raw data via repositories (e.g., Zenodo) for independent verification .

Key Methodological Guidelines

- Experimental Design : Follow ARRIVE 2.0 guidelines for in vivo studies, including blinding and randomization .

- Data Reporting : Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.